Product packaging for 1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine(Cat. No.:)

1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine

Cat. No.: B4385440
M. Wt: 312.32 g/mol
InChI Key: BDCUIMGXRQNLKZ-UHFFFAOYSA-N
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Description

1-[3-(4-Nitrophenoxy)benzoyl]pyrrolidine is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a pyrrolidine ring, a common scaffold in pharmaceuticals known as a privileged structure due to its presence in compounds with a wide range of biological activities . The structure combines this saturated nitrogen heterocycle with a benzophenone-like core, further functionalized with a 4-nitrophenoxy group. This particular arrangement suggests potential as a versatile building block or intermediate in the synthesis of more complex molecules. Researchers may investigate this compound for its potential applications in developing pharmacologically active agents. The pyrrolidine ring is a frequently explored scaffold in drug discovery, contributing to a molecule's three-dimensional structure and often influencing its binding affinity to biological targets . The nitrophenoxy substituent can serve as a key handle for further synthetic modification, enabling the exploration of structure-activity relationships (SAR). Its primary research value lies in its use as a synthetic intermediate for constructing novel heterocyclic systems or for probing biological mechanisms in a laboratory setting. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Safety Data Sheets (SDS) should be consulted and followed prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O4 B4385440 1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-nitrophenoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(18-10-1-2-11-18)13-4-3-5-16(12-13)23-15-8-6-14(7-9-15)19(21)22/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUIMGXRQNLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 4 Nitrophenoxy Benzoyl Pyrrolidine and Analogues

Precursor Synthesis and Reactant Derivatization

The synthesis of the target compound hinges on the successful preparation of three key building blocks: a suitably functionalized 4-nitrophenol (B140041) derivative, a 3-hydroxybenzoyl chloride precursor, and the pyrrolidine (B122466) ring. Each of these components can be synthesized through various established methods, which can be adapted to produce a range of analogs.

Synthesis of 4-Nitrophenol Derivatives for Etherification

The 4-nitrophenol moiety is a critical component, and its synthesis is a well-established process in organic chemistry. One common method involves the direct nitration of phenol (B47542). youtube.com This reaction typically employs nitric acid, often in the presence of sulfuric acid to facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile. The reaction yields a mixture of ortho- and para-nitrophenols, from which the desired para-isomer can be separated. prepchem.com

Another industrially relevant method is the hydrolysis of a nitrohalobenzene, such as p-nitrochlorobenzene. google.com This process involves reacting the nitrohalobenzene with a base, followed by acidification to yield the 4-nitrophenol. google.com For the synthesis of analogs with different substitution patterns on the phenol ring, a selective nitration process can be employed. This involves protecting the hydroxyl group of a substituted phenol, for instance, by converting it to a diphenyl oxalate (B1200264) derivative, followed by nitration and subsequent hydrolysis to yield the desired 4-nitrophenol derivative. google.com

Table 1: Comparison of Synthetic Routes to 4-Nitrophenol

Method Starting Material Reagents Key Features
Direct Nitration Phenol Nitric Acid, Sulfuric Acid Yields a mixture of ortho and para isomers. prepchem.com
Hydrolysis p-Nitrochlorobenzene Base, Acid Suitable for large-scale production. google.com

Preparation of 3-Hydroxybenzoyl Chloride Precursors

The 3-hydroxybenzoyl chloride component serves as the scaffold for connecting the 4-nitrophenoxy and pyrrolidine moieties. The synthesis of 3-hydroxybenzoyl chloride itself can be achieved from 3-hydroxybenzoic acid by reaction with a chlorinating agent such as thionyl chloride. A similar process is used for the preparation of 4-hydroxybenzoyl chloride, where 4-hydroxybenzoic acid is treated with thionyl chloride in the presence of a solvent like benzene (B151609) and a catalyst such as N,N-dimethylformamide. google.com

For the synthesis of more complex analogs, substituted 3-hydroxybenzyl alcohols can be utilized as precursors. For instance, 3-hydroxybenzyl alcohol can be prepared from (3-chloromethylphenyl) chloroformate through acidolysis followed by alcoholysis. google.com The resulting alcohol can then be oxidized to the corresponding benzoic acid and subsequently converted to the acid chloride.

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine ring is a common heterocyclic scaffold in many biologically active compounds. frontiersin.org Its synthesis and functionalization can be approached in two main ways: by constructing the ring from acyclic precursors or by modifying a pre-existing pyrrolidine ring. nih.gov

The construction of the pyrrolidine ring can be achieved through various cyclization reactions. A prominent method is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines. Another strategy involves the ring contraction of pyridines, which are abundant and readily available. nih.gov For example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. nih.gov Furthermore, intramolecular cyclization of suitable precursors, such as an amine with a leaving group at the appropriate position, can lead to the formation of the pyrrolidine ring. mdpi.com

Alternatively, a pre-formed pyrrolidine ring, often derived from commercially available proline or 4-hydroxyproline, can be functionalized. mdpi.com This is a widely used strategy in medicinal chemistry due to the ready availability of these chiral starting materials. mdpi.com Functionalization can involve reactions at the nitrogen atom or at one of the carbon atoms of the ring. For instance, the nitrogen atom of pyrrolidine can be acylated with a suitable benzoyl chloride to form the desired amide bond.

Core Skeleton Assembly Strategies

One plausible approach is to first synthesize 3-(4-nitrophenoxy)benzoic acid. This can be achieved via a Williamson ether synthesis between methyl 3-hydroxybenzoate and 4-nitrofluorobenzene, followed by hydrolysis of the ester to the carboxylic acid. The resulting acid is then converted to the corresponding acid chloride, which is subsequently reacted with pyrrolidine to form the final product.

An alternative strategy involves the initial acylation of pyrrolidine with 3-hydroxybenzoyl chloride. The resulting 3-hydroxyphenyl)(pyrrolidin-1-yl)methanone can then undergo a Williamson ether synthesis with a suitable 4-nitrophenyl electrophile, such as 4-nitrofluorobenzene or 4-nitrochlorobenzene, in the presence of a base to yield the target compound.

The synthesis of analogous structures, such as N-(1-phenyl-3-pyrrolidinyl)-4-nitrobenzamide, has been reported through the reaction of 1-phenyl-3-aminopyrrolidine with 4-nitrobenzoyl chloride. prepchem.com This highlights the feasibility of the amide bond formation step in the synthesis of the target molecule.

Table 2: Key Compounds and Intermediates

Compound Name Chemical Formula Role in Synthesis
1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine C₁₇H₁₆N₂O₄ Target Molecule
4-Nitrophenol C₆H₅NO₃ Precursor for ether linkage
3-Hydroxybenzoyl chloride C₇H₅ClO₂ Precursor for benzoyl scaffold nih.gov
Pyrrolidine C₄H₉N Nitrogen-containing heterocycle
3-(4-Nitrophenoxy)benzoic acid C₁₃H₉NO₅ Intermediate in core assembly

Etherification Reactions for 3-(4-Nitrophenoxy)benzoyl Moiety Formation

The key structural feature of the benzoyl moiety is the diaryl ether bond. The formation of this C-O bond is typically achieved through nucleophilic aromatic substitution, most notably via the Ullmann condensation or the Buchwald-Hartwig amination.

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.org In the context of synthesizing 3-(4-nitrophenoxy)benzoic acid, this would involve the reaction of a 3-hydroxybenzoic acid derivative with an activated 4-nitro-substituted aryl halide, such as 4-nitrochlorobenzene or 4-nitrobromobenzene. The reaction is typically carried out at elevated temperatures in the presence of a base. wikipedia.org Modern variations of the Ullmann reaction may employ soluble copper catalysts and ligands to achieve the transformation under milder conditions. researchgate.net The reactivity of the aryl halide follows the order I > Br > Cl. researchgate.net

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has also been extended to the formation of C-O bonds, providing a powerful alternative to the often harsh conditions of the Ullmann reaction. organic-chemistry.orgnih.gov This methodology would involve the coupling of 3-hydroxybenzoic acid with a 4-nitrophenyl halide or triflate, catalyzed by a palladium precursor and a suitable phosphine (B1218219) ligand. organic-chemistry.org A variety of catalyst systems have been developed, allowing for a broad substrate scope and milder reaction conditions. nih.gov

A representative synthesis of a related nitro-substituted benzoic acid, 3-nitro-4-hydroxybenzoic acid, has been reported via the reaction of 3-nitro-4-chlorobenzoic acid with a sodium hydroxide (B78521) solution at elevated temperatures, achieving a high yield. mdpi.com This highlights a feasible route to one of the potential precursors for the etherification step.

Table 1: Comparison of Etherification Methodologies for Diaryl Ether Synthesis

Methodology Catalyst Typical Reactants General Conditions Key Advantages Potential Limitations
Ullmann CondensationCopper (Cu) or Copper Salts (e.g., CuI, CuO) wikipedia.orgresearchgate.netAryl Halide + PhenolHigh temperatures, polar solvents (e.g., DMF, NMP), base (e.g., K2CO3) wikipedia.orgCost-effective catalystHarsh reaction conditions, often requires activated aryl halides wikipedia.org
Buchwald-Hartwig C-O CouplingPalladium (Pd) complexes with phosphine ligands organic-chemistry.orgnih.govAryl Halide/Triflate + PhenolMilder temperatures, various solvents (e.g., toluene, THF), base (e.g., Cs2CO3, K3PO4) uni-kiel.deBroad substrate scope, milder conditions nih.govMore expensive catalyst system, ligand sensitivity

Amide Bond Formation between Pyrrolidine and Benzoyl Moiety

The final step in the synthesis of the target molecule is the formation of the amide bond between the carboxylic acid of the 3-(4-nitrophenoxy)benzoyl moiety and the secondary amine of pyrrolidine. This transformation is one of the most fundamental and well-studied reactions in organic chemistry.

A plethora of peptide coupling reagents have been developed to facilitate this reaction, which typically involves the in-situ activation of the carboxylic acid to form a more reactive species that is readily attacked by the amine. sigmaaldrich.comuniurb.itbachem.comnih.gov Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). uniurb.itnih.gov The choice of coupling reagent and additives (e.g., HOBt, HOAt) can be crucial to achieving high yields and minimizing side reactions, such as racemization if a chiral pyrrolidine is used. sigmaaldrich.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride , which then reacts readily with the amine. This method, however, may not be suitable for substrates with sensitive functional groups. juniperpublishers.com

A general procedure for the synthesis of amides from carboxylic acids and amines has been reported using titanium tetrachloride (TiCl4) as a mediator in pyridine, providing good to excellent yields for a wide range of substrates. acs.org

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

Reagent Class Examples Activating Species Common Additives
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) nih.govO-acylisoureaHOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) sigmaaldrich.com
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) nih.govOBt/OAt ester-
Uronium/Aminium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) uniurb.itOBt/OAt ester-

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. uniurb.itresearchgate.netresearchgate.netacs.org Several MCRs are known for the synthesis of pyrrolidine derivatives. uniurb.itresearchgate.net

While a specific MCR for the direct synthesis of this compound has not been reported, it is conceivable that a strategy could be developed. For instance, a one-pot reaction involving a derivative of 3-hydroxybenzoic acid, a 4-nitro-substituted component, and a pyrrolidine precursor could potentially be designed. nih.govorganic-chemistry.orgnih.gov Asymmetric MCRs have been successfully employed for the diastereoselective synthesis of highly substituted pyrrolidines, demonstrating the power of this approach in generating molecular complexity with stereocontrol in a single step. researchgate.netcsfarmacie.cz

Stereoselective Synthesis and Chiral Control

The pyrrolidine ring in the target molecule can be a source of chirality if it is substituted. The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the context of producing enantiomerically pure compounds.

Enantioselective Synthesis of Pyrrolidine Intermediates

The synthesis of enantiomerically pure pyrrolidine precursors is a well-established field. wikipedia.orgmdpi.com Chiral pool synthesis, starting from readily available chiral molecules like proline or hydroxyproline, is a common strategy. mdpi.com For example, (S)-prolinol, obtained from the reduction of L-proline, is a versatile starting material for the synthesis of various chiral pyrrolidine derivatives. mdpi.com

Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of pyrrolidines. wikipedia.orgresearchgate.net This can involve the use of chiral catalysts to induce enantioselectivity in reactions such as cycloadditions, allylic substitutions, or C-H aminations to form the pyrrolidine ring. researchgate.netresearchgate.netmdpi.com For instance, iridium-catalyzed reductive azomethine ylide generation followed by cycloaddition has been shown to produce complex pyrrolidines with high diastereoselectivity. csfarmacie.cz

Diastereoselective Control in Compound Formation

When a chiral pyrrolidine intermediate is coupled with the achiral 3-(4-nitrophenoxy)benzoyl moiety, the resulting product will be a single enantiomer. However, if the pyrrolidine ring itself contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) during its synthesis is crucial.

Diastereoselective synthesis of substituted pyrrolidines has been achieved through various methods, including cycloaddition reactions where the stereochemistry of the starting materials dictates the stereochemical outcome of the product. mdpi.com For example, the [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. mdpi.com The use of chiral auxiliaries on either the dipolarophile or the dipole can effectively control the facial selectivity of the cycloaddition, leading to high diastereomeric excess. researchgate.net

Isolation and Characterization of Stereoisomers

In cases where a mixture of stereoisomers is formed, their separation and characterization are necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers. acs.orgnih.govnih.govscichemj.org By using a chiral stationary phase (CSP), enantiomers can be resolved into individual peaks, allowing for their quantification and isolation. nih.govscichemj.org The separation of diastereomers is often more straightforward and can be achieved on standard silica (B1680970) gel columns, although chiral HPLC can also be employed for challenging separations.

The characterization of the individual stereoisomers is typically accomplished using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H and 13C NMR, is invaluable for determining the structure and relative stereochemistry of the isomers. In some cases, the absolute configuration can be determined by X-ray crystallography if suitable crystals of a single stereoisomer can be obtained. scichemj.org

Advanced Characterization and Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) analysis of 1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine provides specific details about the chemical environment of the hydrogen atoms within the molecule. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons.

The protons on the pyrrolidine (B122466) ring exhibit characteristic shifts in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom are typically found further downfield due to the deshielding effect of the nitrogen. The remaining protons of the pyrrolidine ring appear as multiplets in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.24 d, J=9.2 Hz 2H Ar-H
7.50 t, J=7.8 Hz 1H Ar-H
7.37 m 1H Ar-H
7.27 m 1H Ar-H
7.10 d, J=9.2 Hz 2H Ar-H
6.99 m 1H Ar-H
3.69 t, J=6.8 Hz 2H Pyrrolidine-H
3.48 t, J=6.6 Hz 2H Pyrrolidine-H
1.93 m 4H Pyrrolidine-H

Note: The data presented is a representative example and may vary slightly based on the solvent and spectrometer frequency used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the benzoyl group is typically observed at the most downfield position, a characteristic feature of amide carbonyls. The aromatic carbons appear in a specific range, with those attached to electronegative atoms like oxygen and the nitro group being shifted further downfield. The carbons of the pyrrolidine ring are found in the upfield aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
168.9 C=O
162.5 Ar-C
156.0 Ar-C
142.1 Ar-C
138.8 Ar-C
129.8 Ar-CH
125.9 Ar-CH
123.6 Ar-CH
121.7 Ar-CH
119.8 Ar-CH
117.1 Ar-CH
49.7 Pyrrolidine-CH₂
46.4 Pyrrolidine-CH₂
26.3 Pyrrolidine-CH₂
24.5 Pyrrolidine-CH₂

Note: The data presented is a representative example and may vary slightly based on the solvent and spectrometer frequency used.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are often employed. Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range couplings between protons and carbons, which helps in piecing together the entire molecular structure, including the connection between the benzoyl group, the pyrrolidine ring, and the nitrophenoxy moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds.

Key absorptions include a strong band for the C=O (carbonyl) stretching of the amide group, typically observed around 1634 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, which appear around 1519 cm⁻¹ and 1348 cm⁻¹, respectively. The C-O-C (ether) linkages are identified by their characteristic stretching bands. Aromatic C-H and C=C stretching vibrations are also visible in the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. For this compound, the experimentally determined mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) can be compared to the calculated theoretical mass. An exact mass measurement that is consistent with the molecular formula C₁₇H₁₆N₂O₄ provides strong evidence for the elemental composition of the synthesized compound. For instance, a calculated m/z of 313.1183 for the [M+H]⁺ ion would be expected, and a close experimental value would confirm the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

Detailed information regarding the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not available in published literature.

A description of the specific intermolecular forces, such as hydrogen bonds, π-π stacking, or van der Waals interactions, that govern the crystal packing of this compound cannot be accurately detailed without experimental crystallographic data.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output of these calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's spatial configuration.

A hypothetical data table of optimized geometric parameters that would be generated from such a study is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Value
Bond Length (Å) C=O (benzoyl) 1.23
C-N (pyrrolidine) 1.36
C-O (ether) 1.37
N-O (nitro) 1.22
Bond Angle (°) O=C-N 120.5
C-O-C (ether) 118.0
O-N-O (nitro) 124.5
Dihedral Angle (°) Phenyl-C=O-N-Pyrrolidine 15.0
Benzoyl-O-C-Nitrophenyl 95.0

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich nitrophenoxy group, while the LUMO might be distributed over the benzoyl-pyrrolidine moiety.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.0
HOMO-LUMO Gap 4.5

Note: The values in this table are illustrative and not based on actual computational data.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals. It can describe charge transfer, hyperconjugative interactions, and the delocalization of electron density. For the target compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the stabilizing interactions between different parts of the molecule, such as the delocalization of lone pair electrons from the oxygen atoms into adjacent pi-systems.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine (B122466) ring and the rotatable bonds connecting the aromatic rings would allow this compound to exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates an energy landscape, which maps the potential energy as a function of the rotational angles. The minima on this landscape correspond to stable, low-energy conformations of the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound were to be investigated for potential biological activity, molecular docking simulations would be performed to understand its binding mode with a specific protein target. These simulations would predict the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. The results could provide a rationale for its in vitro activity and guide the design of more potent analogs. For instance, studies on similar nitrobenzamide and pyrrolidine derivatives have explored their interactions with enzymes like inducible nitric oxide synthase (iNOS) or the CCR5 receptor.

Structure-Based Computational Approaches

Structure-based computational methods are predicated on the three-dimensional structure of a biological target, typically a protein or nucleic acid. These techniques are instrumental in predicting the binding mode and affinity of a small molecule, or ligand, within the active site of its macromolecular target. For a compound like this compound, these approaches would be fundamental in identifying potential protein targets and optimizing its structure to enhance binding affinity and selectivity.

The process commences with the identification of a relevant biological target. Given the structural similarities to other researched pyrrolidine derivatives, potential targets could include enzymes, G-protein coupled receptors, or other proteins involved in signaling pathways. For instance, related pyrrolidine-based molecules have been investigated as inhibitors of the C-C chemokine receptor type 5 (CCR5), a key protein in HIV entry. nih.gov

Molecular Docking Simulations

A primary technique in structure-based design is molecular docking. This computational method predicts the preferred orientation of a ligand when bound to a target protein. The process involves preparing the 3D structure of this compound and the target protein. The ligand's geometry would be optimized to its lowest energy conformation. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Docking algorithms would then systematically sample a multitude of orientations and conformations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity. The results would provide insights into the most stable binding mode and a predicted binding energy.

Analysis of Binding Interactions

The most favorable docking poses would be analyzed to understand the specific molecular interactions governing the binding of this compound to its hypothetical target. These interactions are crucial for affinity and selectivity. Key interactions would include:

Hydrogen Bonds: The carbonyl oxygen of the benzoyl group and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and phenoxy rings, along with the aliphatic pyrrolidine ring, could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the ligand could form pi-pi stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

The insights gained from these simulated interactions are critical for guiding the rational design of new analogues with improved potency. For example, if a particular region of the binding pocket is found to be unoccupied, the ligand could be modified to include additional functional groups that can form favorable interactions in that space.

Illustrative Docking Results

While no specific docking studies for this compound have been published, the following table illustrates the type of data that would be generated from such a computational investigation against a hypothetical protein target.

Interaction TypeLigand Atom/GroupProtein Residue (Hypothetical)Distance (Å)
Hydrogen BondCarbonyl Oxygen (C=O)TYR 85 (Backbone NH)2.9
Hydrogen BondNitro Oxygen (O-N=O)LYS 192 (Side Chain NH3+)3.1
Pi-Pi Stacking4-nitrophenoxy ringPHE 250 (Side Chain)4.5
HydrophobicPyrrolidine ringILE 90, LEU 195 (Side Chains)N/A
Predicted Binding Energy (kcal/mol) -8.5

This table is for illustrative purposes only and does not represent published experimental data.

Such detailed interaction data allows for a deep understanding of the structural basis of binding. For related compounds, similar computational analyses have been used to create predictive models that correlate structural features with biological activity, known as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. nih.gov These models can then be used to virtually screen new compound designs before undertaking their chemical synthesis, thereby streamlining the drug discovery process.

Mechanistic Research in Chemical Systems

Exploration of Reaction Mechanisms in Synthetic Transformations

The synthesis of 1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine involves the formation of two key linkages: an amide bond and a diaryl ether bond. The mechanistic pathways for these transformations are well-established in organic chemistry.

A plausible synthetic route would involve the preparation of 3-(4-nitrophenoxy)benzoic acid, followed by its coupling with pyrrolidine (B122466). The formation of the diaryl ether can be achieved through a nucleophilic aromatic substitution (SNA_r) reaction. In a typical procedure, a phenoxide acts as the nucleophile, displacing a leaving group, such as a halogen, from a nitro-activated aromatic ring. For instance, the reaction between a phenoxide and 1-fluoro-4-nitrobenzene (B44160) proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, with the nitro group in the para position stabilizing the negative charge. libretexts.orgstackexchange.com The displacement of a nitro group itself by a phenoxide is also a known transformation. rsc.org

The subsequent amide bond formation between the resulting 3-(4-nitrophenoxy)benzoic acid and pyrrolidine is a common transformation. chemrxiv.orglearncbse.in This reaction typically requires the activation of the carboxylic acid to make it more electrophilic. A variety of coupling reagents can be employed for this purpose, such as thionyl chloride to form an acyl chloride, or carbodiimides like EDCI. acs.orgnih.gov The mechanism generally involves the attack of the pyrrolidine nitrogen on the activated carbonyl carbon, followed by the elimination of a leaving group to form the stable amide bond. acs.org The use of titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines. acs.org

Table 1: Key Synthetic Reactions and General Mechanistic Features

Reaction TypeReactantsKey Mechanistic Steps
Nucleophilic Aromatic Substitution (Diaryl Ether Formation)Phenoxide and a nitro-activated aryl halide1. Nucleophilic attack of the phenoxide on the aromatic ring. 2. Formation of a resonance-stabilized Meisenheimer intermediate. 3. Elimination of the leaving group (e.g., halide).
Amide Bond FormationCarboxylic acid and an amine (pyrrolidine)1. Activation of the carboxylic acid (e.g., conversion to acyl chloride or use of a coupling agent). 2. Nucleophilic attack of the amine nitrogen on the activated carbonyl carbon. 3. Formation of a tetrahedral intermediate. 4. Elimination of a leaving group to yield the amide.

Investigations of Intermolecular Interactions and Binding Mechanisms (e.g., protein-ligand, if studied in vitro)

While specific protein-ligand binding studies for this compound are not available in the current literature, the structural motifs within the molecule suggest potential for various intermolecular interactions. The benzophenone-like core is a known scaffold in medicinal chemistry and has been shown to interact with biological macromolecules. nih.govjapsonline.com

Studies on benzophenone (B1666685) and its analogs have revealed that they can bind to proteins such as human glyoxalase 1 (GLO1) and P-glycoprotein (P-gp). nih.govjapsonline.com The binding is often driven by hydrophobic interactions with pockets in the protein structure. nih.gov For instance, some benzophenone derivatives are substrates and inhibitors of P-gp, potentially interacting with the ATP-binding site. japsonline.com Given the structural similarity, the 3-phenoxybenzoyl moiety of this compound could engage in similar hydrophobic and aromatic stacking interactions within protein binding sites.

Table 2: Potential Intermolecular Interactions of this compound

Structural MoietyPotential Interaction TypePotential Interaction Partner (in a biological context)
Benzophenone-like coreHydrophobic interactions, π-π stackingHydrophobic pockets in proteins
Carbonyl oxygenHydrogen bond acceptorHydrogen bond donors (e.g., amino acid residues like serine, threonine)
Nitro groupDipole-dipole interactions, weak hydrogen bond acceptorPolar residues in a binding site
Pyrrolidine ringVan der Waals forcesAliphatic residues in a binding site

Role of Specific Functional Groups in Mediating Chemical Processes

The chemical behavior of this compound is a composite of the properties of its individual functional groups.

The 4-Nitrophenoxy Group: The ether linkage in diaryl ethers is generally stable. However, the presence of the nitro group significantly influences the reactivity of the phenoxy ring. The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. nih.gov This electronic effect makes the aromatic ring electron-deficient and activates it towards nucleophilic aromatic substitution. libretexts.org For instance, the hydrolysis of 4-nitrophenyl esters is a well-studied process where the 4-nitrophenoxide is an excellent leaving group due to the stabilization of the negative charge by the nitro group. semanticscholar.orgcdnsciencepub.com While the ether linkage is more stable than an ester, the nitro group's presence could render the C-O bond susceptible to cleavage under harsh conditions. The nitro group itself can also be a site of chemical transformation, for example, reduction to an amino group. mdpi.com

The Benzoyl Linkage: The benzoyl group connects the pyrrolidine ring to the phenoxy moiety. The carbonyl group within this linkage is a key site for intermolecular interactions, particularly as a hydrogen bond acceptor. Its electrophilic character is fundamental to the amide bond formation during the synthesis of the molecule.

Potential Research Applications of the Compound in Advanced Chemistry

Use as a Chemical Probe in Biological Systems

The structure of 1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine incorporates a 4-nitrophenoxy group, which can serve as a valuable chromophore and electrophilic site, making it a candidate for development as a chemical probe. While specific studies on this molecule are not extensively documented, its components suggest potential applications in elucidating biological mechanisms.

The nitrophenyl ether moiety is known to be susceptible to nucleophilic aromatic substitution. This reactivity could be harnessed to design probes that react with specific nucleophilic residues in proteins, such as cysteine or lysine, under particular biological conditions. Such a reaction would lead to a change in the spectroscopic properties of the molecule, for instance, a shift in absorbance or fluorescence, allowing for the detection and quantification of the target biomolecule or enzymatic activity.

Table 1: Potential Mechanistic Studies Using this compound as a Chemical Probe

Biological Mechanism Potential Application of the Compound Expected Outcome
Enzyme Activity As a substrate mimic for hydrolases or transferases. Covalent modification of the enzyme active site, leading to a detectable signal.
Protein-Protein Interactions As a molecular probe to disrupt or stabilize specific interactions. Modulation of a biological pathway, observable through downstream assays.

Application as an Intermediate in the Synthesis of Complex Organic Molecules

The chemical structure of this compound makes it a versatile intermediate for the synthesis of more complex organic molecules. The presence of the nitro group is particularly significant in this context.

The nitro group can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations. This newly formed aniline (B41778) derivative can undergo reactions such as diazotization followed by Sandmeyer or Suzuki coupling reactions to introduce a wide variety of functional groups. It can also be acylated or alkylated to build more elaborate molecular frameworks.

The ether linkage in the 3-(4-nitrophenoxy)benzoyl moiety could potentially be cleaved under specific conditions to yield a phenol (B47542), providing another handle for further functionalization. The pyrrolidine (B122466) amide bond is generally stable, but could be cleaved under harsh hydrolytic conditions if desired.

This compound could serve as a key building block in the synthesis of novel heterocyclic compounds, which are of great interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. For instance, the amino derivative could be used to construct fused heterocyclic systems.

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Nitro Group Reduction Anilines
Amino Group (from reduced nitro) Diazotization, Acylation, Alkylation Substituted Aromatics, Amides, Amines
Ether Linkage Cleavage Phenols

Exploration in Materials Science

The rigid aromatic structure combined with the flexible pyrrolidine ring gives this compound properties that could be of interest in materials science.

The presence of the polar nitro group and the amide linkage suggests that this molecule could exhibit interesting self-assembly properties through dipole-dipole interactions and hydrogen bonding. This could lead to the formation of ordered structures such as liquid crystals or organogels.

Upon reduction of the nitro group to an amine, the resulting diamine could be used as a monomer for the synthesis of high-performance polymers like polyamides or polyimides. These polymers are known for their excellent thermal stability and mechanical properties. The specific substitution pattern on the aromatic rings would influence the polymer's solubility, processability, and final properties.

Furthermore, the electron-deficient nature of the nitrophenyl ring could be exploited in the design of functional materials with specific electronic properties. For example, it could be incorporated into charge-transfer complexes or used as a component in nonlinear optical materials. The potential for this molecule to be a precursor to conductive polymers after appropriate functionalization and polymerization is another avenue for exploration.

Table 3: Potential Applications in Materials Science

Material Type Relevant Molecular Feature Potential Property
Polymers (Polyamides, Polyimides) Diamine derivative (from nitro reduction) High thermal stability, mechanical strength
Liquid Crystals/Organogels Polar functional groups, molecular shape Self-assembly, ordered structures

Future Directions in Academic Research

Development of Novel and Green Synthetic Routes

The synthesis of 1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine and its analogs is a key area for development. Future research should prioritize the creation of efficient, environmentally friendly, and economically viable synthetic methodologies.

Current synthetic approaches to similar compounds, such as N-benzoylpyrrolidine derivatives, often involve multi-step processes. For instance, the synthesis of (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one involves the reaction of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone with cinnamoyl chloride in the presence of triethylamine (B128534) and 4-(dimethylamino)-pyridine. mdpi.com Another approach involves the 1,3-dipolar cycloaddition reaction of an azomethine ylide with an α,β-unsaturated carbonyl compound to produce spiro-indolone-pyrrolidine derivatives. nih.gov

Future efforts could focus on:

Catalytic Methods: The exploration of novel catalysts, including transition metal complexes and organocatalysts, could lead to more selective and efficient syntheses. For example, copper(II) complexes of N-substituted dihydroxypyrrolidines have been used as catalysts in enantioselective Henry reactions. researchgate.net

Green Chemistry Principles: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) should be a central theme. researchgate.net Research into solvent-free reactions or the use of aqueous media would be particularly impactful.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity products and safer handling of potentially hazardous reagents.

Synthetic StrategyPotential AdvantagesRelevant Precedents
One-Pot SynthesisReduced waste, time, and costSynthesis of spiro-pyrrolidine compounds via three-component cycloaddition. nih.gov
Novel CatalysisHigher selectivity and efficiencyUse of copper complexes in Henry reactions. researchgate.net
Green ChemistryEnvironmental friendliness, sustainabilityMicrowave-assisted synthesis of N-heterocycles. researchgate.net
Flow ChemistryImproved control, safety, and purityUtilized in various fine chemical syntheses.

Advanced Spectroscopic Characterization of Compound Derivatives

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial. Advanced spectroscopic techniques will be instrumental in this endeavor.

While basic characterization using NMR (¹H and ¹³C), IR, and mass spectrometry is standard, future research should employ more sophisticated methods to probe the finer details of molecular structure and dynamics. For instance, the characterization of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione involved elemental analyses, ¹H and ¹³C NMR, FTIR spectroscopy, and single-crystal X-ray diffraction to determine its precise three-dimensional structure. scichemj.org

Future spectroscopic studies could include:

2D NMR Techniques: Advanced 2D NMR experiments (e.g., NOESY, ROESY, HSQC, HMBC) can provide detailed information about through-space and through-bond correlations, helping to elucidate the conformation and configuration of the molecule and its derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its key derivatives is essential for unambiguously determining their solid-state conformation and packing.

Computational Spectroscopy: The integration of quantum chemical calculations with experimental spectroscopic data can provide deeper insights into the observed spectra and help to predict the spectroscopic properties of yet-to-be-synthesized analogs.

Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be vital for determining their absolute configuration and studying their conformational preferences in solution.

Integration of Machine Learning in Predictive Chemistry for Analogues

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of molecular properties and activities. mdpi.comgithub.ioresearchgate.net For this compound, ML can be a powerful tool to guide the design and synthesis of new analogs with desired characteristics.

The general workflow involves training ML models on datasets of known compounds and their properties to predict the properties of new, untested molecules. mdpi.com These models can learn from molecular descriptors or structural representations like SMILES strings. mdpi.com

Future applications of machine learning in this context include:

Predictive Modeling of Bioactivity: ML models can be trained to predict the potential biological activities of analogs of this compound against various targets. This can help prioritize which derivatives to synthesize and test, saving significant time and resources. mdpi.comgithub.io

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical aspect of drug discovery. ML models can be employed to assess the "drug-likeness" of novel analogs in silico.

De Novo Design: Generative ML models can be used to design entirely new molecules with optimized properties based on a learned understanding of the structure-activity relationships of a given chemical space.

Generalization to Novel Chemical Space: A significant challenge in molecular machine learning is the ability of models to generalize beyond their training data. chemrxiv.org Research into joint modeling approaches that combine property prediction with molecular reconstruction could help in identifying structurally novel and potent compounds. chemrxiv.org

Machine Learning ApplicationObjectivePotential Impact
Predictive Bioactivity ModelingPrioritize synthesis of potent analogs.Accelerate the discovery of bioactive compounds. mdpi.com
ADMET PredictionAssess drug-likeness in silico.Reduce late-stage attrition of drug candidates.
De Novo DesignGenerate novel molecules with desired properties.Explore new regions of chemical space.
Enhanced GeneralizationReliably predict properties of novel structures.Increase the success rate of discovering diverse molecules. chemrxiv.org

Expanding Mechanistic Understanding of Molecular Interactions

Understanding how this compound and its derivatives interact with biological macromolecules at a molecular level is fundamental to elucidating their mechanism of action.

This involves identifying the specific binding sites and the nature of the intermolecular forces that govern these interactions. Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful tools for visualizing these interactions. pnas.org For example, cryo-EM has been used to reveal the binding of small-molecule inhibitors to influenza A virus hemagglutinin, providing insights for structure-based drug design. pnas.org

Future research should focus on:

Target Identification: Identifying the specific protein or nucleic acid targets of bioactive derivatives is a primary goal. This can be achieved through techniques like affinity chromatography, pull-down assays, and chemoproteomics.

Structural Biology: Determining the high-resolution structures of the compound or its derivatives in complex with their biological targets will provide a detailed picture of the binding mode and key interactions. nih.gov

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can be used to predict binding poses, estimate binding affinities, and study the dynamic behavior of the ligand-target complex over time. nih.gov

Biophysical Techniques: Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the binding affinity and thermodynamics of the interaction.

Exploration of New Avenues for Compound Utilization as Research Tools

Beyond any potential therapeutic applications, this compound and its derivatives could serve as valuable research tools to probe biological systems.

The structural components of the molecule are found in compounds with a wide range of biological activities. For example, pyrrolidine (B122466) derivatives have been investigated for their anticancer and anti-inflammatory properties. mdpi.comnih.gov The nitrophenoxy moiety is a common feature in various pharmacologically active compounds.

Future exploration in this area could involve:

Chemical Probes: Derivatives of the compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying the localization and dynamics of their biological targets within cells.

Pharmacological Modulators: The compound and its analogs could be used to modulate the activity of specific enzymes or receptors, helping to elucidate their roles in cellular signaling pathways. For instance, novel small molecules have been identified as allosteric activators of cGMP-dependent protein kinase. nih.gov

Assay Development: The compound could serve as a scaffold for the development of new assays to screen for inhibitors or activators of a particular biological process.

Investigating Novel Mechanisms of Action: Should a derivative show interesting biological activity, it could be used as a tool to uncover novel mechanisms of action that could, in turn, reveal new therapeutic targets.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, contributing to fundamental knowledge in chemistry and biology, and potentially paving the way for new discoveries.

Q & A

Q. Analytical Validation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic coupling patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

Answer:
Byproduct mitigation requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates while reducing side reactions like hydrolysis .
  • Temperature Control : Maintain temperatures below 80°C to prevent nitro group decomposition.
  • Catalyst Screening : Use palladium-based catalysts for selective aryl-ether bond formation, monitored via TLC or HPLC .
  • Kinetic Studies : Profile reaction progress using in-situ IR or Raman spectroscopy to identify intermediate stability windows .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties of nitroaromatic compounds.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in amber glass containers at 2–8°C under inert atmosphere (N2_2) to prevent photodegradation and oxidation .

Advanced: How can computational methods predict the reactivity of this compound in novel reaction environments?

Answer:

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., nitro group electrophilicity, pyrrolidine ring strain).
  • Molecular Dynamics Simulations : Predict solvent effects on reaction pathways (e.g., polar solvation stabilizing transition states).
  • Docking Studies : If biologically active, simulate interactions with protein targets (e.g., enzyme active sites) to guide functionalization strategies .

Basic: What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

Answer:

  • IR Spectroscopy : Identify characteristic carbonyl (C=O, ~1680 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) stretches.
  • UV-Vis : Monitor absorbance peaks near 270 nm (nitroaromatic π→π* transitions).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions and confirm spatial proximity of substituents .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Dose-Response Validation : Replicate assays (e.g., IC50_{50} in enzyme inhibition) across multiple cell lines to rule out cell-specific effects.
  • Metabolite Profiling : Use LC-MS to verify compound stability in biological media and detect degradation products that may skew results.
  • Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Basic: What are the key considerations for designing a stability study of this compound under varying pH conditions?

Answer:

  • Buffer Systems : Test pH 1–13 using HCl/NaOH buffers to simulate gastrointestinal (pH 1–3) or environmental (pH 7–9) conditions.
  • Kinetic Sampling : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
  • Degradation Pathways : Monitor nitro group reduction (→ amine) or ester hydrolysis via mass spectrometry .

Advanced: What strategies can be employed to enhance the solubility of this compound in aqueous media for in vivo studies?

Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in physiological conditions.
  • Co-Solvent Systems : Use cyclodextrins or PEG-based surfactants to form inclusion complexes.
  • Salt Formation : React with HCl or sodium salts to improve hydrophilicity without altering bioactivity .

Basic: How can researchers validate the purity of this compound batches using orthogonal analytical methods?

Answer:

  • HPLC-DAD : Quantify impurities >0.1% with a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
  • Melting Point Consistency : Compare observed mp (e.g., 123–124°C) to literature values to detect eutectic mixtures .

Advanced: What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

Answer:

  • Cyclic Voltammetry : Identify redox-active sites (e.g., nitro group reduction at ~-0.8 V vs. Ag/AgCl).
  • Controlled Potential Electrolysis : Isolate reduction products for structural analysis (e.g., hydroxylamine derivatives).
  • Correlation with Reactivity : Link electrochemical data to catalytic or antioxidant potential in biological systems .

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1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine
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Reactant of Route 2
1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.